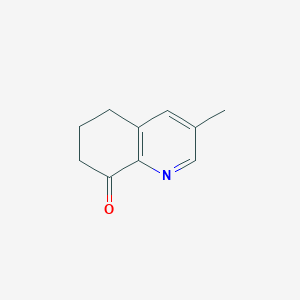

3-Methyl-6,7-dihydroquinolin-8(5H)-one

Description

3-Methyl-6,7-dihydroquinolin-8(5H)-one is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO (molecular weight: 147.177 g/mol) . It features a partially saturated quinoline backbone with a ketone group at position 8 and a methyl substituent at position 2. This compound is a key intermediate in medicinal chemistry and materials science due to its structural rigidity and functional versatility. Its synthesis typically involves Ni-catalyzed Kumada coupling of 2-chloro-6,7-dihydroquinolin-8(5H)-one with methylmagnesium chloride, yielding quantitative efficiency .

The compound’s thermal stability and reactivity have enabled its use in synthesizing palladium complexes (e.g., Pd2, Pd4) with high melting points (>240°C), making it valuable for catalytic applications .

Properties

IUPAC Name |

3-methyl-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYCRULBQMBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CCC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493893 | |

| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62230-65-3 | |

| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydroquinolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic or basic catalysts, and the temperature and solvent choice can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydroquinolin-8(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives with different properties.

Scientific Research Applications

3-Methyl-6,7-dihydroquinolin-8(5H)-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -CH₃ in 3-methyl derivative) enhance thermal stability and facilitate coordination in metal complexes . Halogens (e.g., -Cl, -Br) improve electrophilicity for cross-coupling reactions, enabling diversification of the quinolinone scaffold . Geminal dimethyl groups (e.g., 7,7-dimethyl derivative) introduce steric hindrance, optimizing ligand geometry for catalysis .

Stability and Reactivity

- Thermal Stability : Methyl and dimethyl derivatives show superior stability compared to halogenated analogues, which are prone to decomposition under harsh conditions .

- Hydrolytic Sensitivity: The ketone group in 6,7-dihydroquinolin-8(5H)-one is susceptible to hydrolysis, necessitating protective strategies during synthesis .

Biological Activity

3-Methyl-6,7-dihydroquinolin-8(5H)-one (CAS Number: 12358223) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a fused quinoline structure, which is known for its potential in medicinal chemistry. Its molecular formula is , and it features a methyl group at the 3-position and a carbonyl group at the 8-position.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies have revealed that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| HeLa (Cervical) | 25 |

3. Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It was found to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It may modulate receptors associated with neurotransmission, which could explain its neuroprotective effects.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with the compound showed significant improvement compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a notable reduction in tumor size and improved survival rates. The study highlighted its potential as a novel anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.